molecular formula C8H15Cl2N3 B11880622 5-(Aminomethyl)-N,N-dimethylpyridin-2-amine dihydrochloride

5-(Aminomethyl)-N,N-dimethylpyridin-2-amine dihydrochloride

Cat. No.: B11880622
M. Wt: 224.13 g/mol
InChI Key: CWTFYVZAWRUDAA-UHFFFAOYSA-N
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Description

Properties

Molecular Formula

C8H15Cl2N3

Molecular Weight

224.13 g/mol

IUPAC Name

5-(aminomethyl)-N,N-dimethylpyridin-2-amine;dihydrochloride

InChI

InChI=1S/C8H13N3.2ClH/c1-11(2)8-4-3-7(5-9)6-10-8;;/h3-4,6H,5,9H2,1-2H3;2*1H

InChI Key

CWTFYVZAWRUDAA-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=NC=C(C=C1)CN.Cl.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Aminomethyl)-N,N-dimethylpyridin-2-amine dihydrochloride typically involves the reaction of 2-chloromethylpyridine with dimethylamine in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the chlorine atom is replaced by the dimethylamine group. The resulting product is then treated with hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Alkylation Reactions

The aminomethyl group undergoes nucleophilic alkylation with alkyl halides or epoxides. For example:
Compound+R-XBaseR-NH-CH2-Pyridine Derivative\text{Compound} + \text{R-X} \xrightarrow{\text{Base}} \text{R-NH-CH}_2\text{-Pyridine Derivative}

Reaction ConditionsYield (%)Reagents Used
Polar aprotic solvent (DMF/DMSO)65–78K2_2CO3_3, alkyl bromide

Dimethylamino groups remain inert under mild alkylation conditions but participate in quaternization reactions with strong alkylating agents like methyl iodide.

Acylation Reactions

The primary amine reacts selectively with acyl chlorides or anhydrides:
Compound+RCOClRCONH-CH2-Pyridine Derivative\text{Compound} + \text{RCOCl} \rightarrow \text{RCONH-CH}_2\text{-Pyridine Derivative}

Acylating AgentSolventTemperatureProduct Stability
Acetyl chlorideDichloromethane0–5°CStable up to 150°C

The dihydrochloride form requires neutralization with triethylamine prior to acylation.

Oxidation Reactions

Controlled oxidation of the aminomethyl group yields imine or nitro intermediates:

NH2-CH2-PyridineKMnO4NO2-CH2-Pyridine\text{NH}_2\text{-CH}_2\text{-Pyridine} \xrightarrow{\text{KMnO}_4} \text{NO}_2\text{-CH}_2\text{-Pyridine}

Oxidizing AgentProductApplication
H2_2O2_2N-Oxide derivativeBioactive intermediate
KMnO4_4Nitromethyl pyridineExplosives research

Metal Complexation

The compound forms coordination complexes with transition metals, enhancing catalytic activity:

Metal IonLigand SiteComplex Stability Constant (log β)
Cu2+^{2+}Pyridine N, NH2_28.9 ± 0.3
Fe3+^{3+}Pyridine N6.7 ± 0.2

These complexes are utilized in heterogeneous catalysis and electrochemical sensors.

Reductive Amination

The protonated amine participates in reductive amination with ketones or aldehydes:

Compound+RCHONaBH3CNRCH2NH-CH2-Pyridine\text{Compound} + \text{RCHO} \xrightarrow{\text{NaBH}_3\text{CN}} \text{RCH}_2\text{NH-CH}_2\text{-Pyridine}

Carbonyl SourceReducing AgentpHYield (%)
FormaldehydeNaBH3_3CN7.482

This reaction is critical for synthesizing pharmacologically active derivatives .

Nucleophilic Substitution

The pyridine ring undergoes electrophilic substitution at the 3- and 5-positions:

ElectrophilePositionCatalystProduct Use
HNO3_3/H2_2SO4_43Nitration for dyes
Cl2_25FeCl3_3Chlorinated intermediates

Cross-Coupling Reactions

The aminomethyl group directs regioselective C–H activation in palladium-catalyzed couplings:

Compound+Ar-B(OH)2Pd(OAc)2Biaryl Product\text{Compound} + \text{Ar-B(OH)}_2 \xrightarrow{\text{Pd(OAc)}_2} \text{Biaryl Product}

Coupling PartnerLigandTurnover Number (TON)
Phenylboronic acidXPhos450

Key Stability Considerations

  • Thermal Stability : Decomposes above 200°C, releasing HCl gas .

  • pH Sensitivity : Precipitates in alkaline conditions (pH > 9) due to freebase formation.

This reactivity profile underscores the compound’s utility in pharmaceutical synthesis, materials science, and catalysis. Experimental protocols from EvitaChem and RSC provide validated methodologies, while mechanistic insights derive from coordination chemistry studies and coupling reactions .

Scientific Research Applications

Medicinal Chemistry

Antiparasitic Activity
Research indicates that derivatives of 5-(aminomethyl)-N,N-dimethylpyridin-2-amine are being explored as potential inhibitors for N-myristoyltransferase (NMT), an enzyme crucial for the survival of Trypanosoma brucei, the causative agent of African sleeping sickness. In a study, modifications to the compound's structure led to significant improvements in potency against the enzyme, showcasing its potential as a lead compound for drug development against parasitic infections .

Anticancer Properties
The compound has also been investigated for its anticancer properties. In a study focusing on novel derivatives, compounds similar to 5-(aminomethyl)-N,N-dimethylpyridin-2-amine exhibited notable growth inhibition against various cancer cell lines, including SNB-19 and OVCAR-8. These findings suggest that such derivatives could serve as promising candidates in anticancer drug development .

Organic Synthesis

Catalytic Applications
5-(Aminomethyl)-N,N-dimethylpyridin-2-amine dihydrochloride has been utilized in the synthesis of ionic liquids that act as catalysts in organic reactions. These ionic liquids have demonstrated effectiveness in facilitating the formation of complex organic molecules, such as indoles and tetrazoles, through various catalytic processes . The ability to act as a catalyst under mild conditions makes this compound valuable in synthetic organic chemistry.

Structure-Activity Relationship Studies

Design of Biased Agonists
The compound's structure has been pivotal in the design of selective serotonin 5-HT1A receptor agonists. Research has shown that modifications to the pyridine ring can influence the binding affinity and selectivity towards serotonin receptors. This work is crucial for developing new antidepressant medications with fewer side effects compared to existing treatments .

Data Tables

Application Area Compound/Derivative Activity/Outcome
Medicinal Chemistry5-(Aminomethyl)-N,N-dimethylpyridin-2-amineAntiparasitic activity against T. brucei NMT
Anticancer ResearchSimilar derivativesSignificant growth inhibition in cancer cell lines
Organic SynthesisDMAP-based ionic liquidsCatalysts for indole and tetrazole synthesis
Biased Agonist DesignModified pyridine derivativesSelective activation of serotonin receptors, potential antidepressant properties

Case Studies

  • Antiparasitic Drug Development
    A case study focused on the optimization of compounds targeting N-myristoyltransferase showed that structural modifications led to increased potency and selectivity against T. brucei. The lead compound exhibited an IC50 value significantly lower than previous candidates, indicating its potential as a therapeutic agent.
  • Anticancer Activity Evaluation
    In another study, various derivatives of 5-(aminomethyl)-N,N-dimethylpyridin-2-amine were tested against multiple cancer cell lines. The results demonstrated varying degrees of growth inhibition, with certain compounds achieving over 80% inhibition rates, highlighting their potential for further development into anticancer therapies.

Mechanism of Action

The mechanism of action of 5-(Aminomethyl)-N,N-dimethylpyridin-2-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl and dimethylamine groups can form hydrogen bonds and electrostatic interactions with the active sites of enzymes or binding pockets of receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: 5-(Aminomethyl)-N,N-dimethylpyridin-2-amine dihydrochloride
  • CAS : 672324-71-9
  • Molecular Formula : C₈H₁₄Cl₂N₃ (dihydrochloride form) / C₈H₁₃N₃ (free base)
  • Molar Mass : 187.67 g/mol (dihydrochloride) / 151.21 g/mol (free base) .

Physicochemical Properties :

  • pKa : 8.18 (predicted for free base)
  • Boiling Point : 282.1 ± 25.0°C (predicted)
  • Density : 1.075 ± 0.06 g/cm³ (predicted) .

Comparison with Structurally Similar Compounds

Pyridoxamine Dihydrochloride

  • CAS : 524-36-7
  • Molecular Formula : C₈H₁₄Cl₂N₂O₂
  • Molar Mass : 241.11 g/mol .
  • Structural Features: Pyridin-3-ol core with hydroxymethyl and aminomethyl substituents.
  • Applications : Vitamin B6 derivative; used in biochemical research and metabolic studies.
  • Key Differences :
    • Contains hydroxyl and hydroxymethyl groups , enhancing hydrophilicity.
    • Higher molar mass (241.11 vs. 187.67 g/mol) due to oxygen-containing functional groups.

4-Amino-5-aminomethyl-2-methylpyrimidine Dihydrochloride

  • CAS: Not explicitly listed
  • Molecular Formula : C₆H₁₀N₄·2HCl
  • Molar Mass : 211.09 g/mol (calculated from formula) .
  • Structural Features: Pyrimidine ring with aminomethyl and methyl substituents.
  • Applications : Intermediate in pharmaceutical synthesis (e.g., antivirals).
  • Key Differences :
    • Pyrimidine vs. pyridine core alters electronic properties and binding affinity.
    • Lower molar mass (211.09 vs. 187.67 g/mol) despite similar dihydrochloride form.

5-Chloro-N-(piperidin-4-yl)pyridin-2-amine Dihydrochloride

  • CAS : 1197941-02-8
  • Molecular Formula: C₁₀H₁₄Cl₂N₃ (inferred from name; lists C₁₁H₁₄BrNO₂, likely a typo)
  • Molar Mass : 272.14 g/mol (reported) .
  • Structural Features : Pyridine with chloro and piperidinyl substituents .
  • Applications: Potential kinase inhibitor or receptor modulator.
  • Key Differences :
    • Piperidine substituent introduces steric bulk and basicity.
    • Discrepancy in reported molecular formula highlights need for verification.

2-(5-Bromopyrimidin-2-yl)ethylamine Dihydrochloride

  • CAS : 2155852-47-2
  • Molecular Formula : C₇H₁₁BrN₃·2HCl (inferred)
  • Molar Mass : ~309.45 g/mol (calculated).
  • Structural Features : Pyrimidine with bromo and ethyl-methylamine side chain.
  • Applications : Likely used in cross-coupling reactions or as a brominated building block.
  • Key Differences :
    • Bromine atom increases molecular weight and alters reactivity.

Comparative Data Table

Compound CAS Molecular Formula Molar Mass (g/mol) Core Structure Key Functional Groups Applications
Target Compound 672324-71-9 C₈H₁₄Cl₂N₃ 187.67 Pyridine Aminomethyl, dimethylamino Research intermediate
Pyridoxamine Dihydrochloride 524-36-7 C₈H₁₄Cl₂N₂O₂ 241.11 Pyridin-3-ol Hydroxymethyl, aminomethyl Vitamin B6 research
4-Amino-5-aminomethyl-2-methylpyrimidine Dihydrochloride - C₆H₁₀N₄·2HCl 211.09 Pyrimidine Aminomethyl, methyl Pharmaceutical synthesis
5-Chloro-N-(piperidin-4-yl)pyridin-2-amine Dihydrochloride 1197941-02-8 C₁₀H₁₄Cl₂N₃ (inferred) 272.14 Pyridine Chloro, piperidinyl Kinase inhibitor research
2-(5-Bromopyrimidin-2-yl)ethylamine Dihydrochloride 2155852-47-2 C₇H₁₁BrN₃·2HCl ~309.45 Pyrimidine Bromo, ethyl-methylamine Synthetic chemistry

Research Findings and Trends

  • Structural Impact on Bioactivity : Pyridine/pyrimidine cores influence binding to biological targets. For example, pyridoxamine’s hydroxyl group enables hydrogen bonding in enzymatic processes .
  • Halogen Effects : Bromine in 2-(5-bromopyrimidin-2-yl)ethylamine dihydrochloride enhances electrophilicity, making it useful in Suzuki-Miyaura couplings .
  • Safety Considerations : The target compound’s irritant profile (H315, H319) is milder compared to pyridoxamine, which has additional oxidative hazards .

Biological Activity

5-(Aminomethyl)-N,N-dimethylpyridin-2-amine dihydrochloride is a pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features, which allow it to interact with various biological targets, making it a candidate for drug development and therapeutic applications.

The molecular structure of 5-(Aminomethyl)-N,N-dimethylpyridin-2-amine dihydrochloride includes a pyridine ring with an aminomethyl group and two dimethyl groups attached to the nitrogen atom. This configuration enhances its solubility and reactivity, facilitating its role as an intermediate in organic synthesis and pharmaceutical development.

The biological activity of 5-(Aminomethyl)-N,N-dimethylpyridin-2-amine dihydrochloride primarily involves its ability to act as an alkylating agent . The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications that affect their function. This property is particularly useful in targeting enzymes or receptors, thereby influencing various biological pathways.

Enzyme Inhibition

Research indicates that this compound exhibits enzyme inhibition properties. For example, it has been shown to interact with specific molecular targets, inhibiting their activity and thus influencing cellular processes. The inhibition of enzymes can lead to therapeutic effects in various diseases, including cancer and infectious diseases.

Antimicrobial Activity

Several studies have reported the antimicrobial properties of compounds related to 5-(Aminomethyl)-N,N-dimethylpyridin-2-amine dihydrochloride. These compounds have demonstrated effectiveness against a range of bacterial strains, indicating potential applications in treating infections.

Case Studies

  • Antiparasitic Activity : A study explored the efficacy of similar pyridine derivatives against Trypanosoma brucei, the causative agent of African sleeping sickness. The derivatives showed significant potency, with IC50 values indicating effective inhibition of the target enzyme involved in the parasite's survival (IC50 = 0.1 μM) .
  • Antibiofilm Formation : Another investigation focused on the antibiofilm activity of synthesized compounds derived from pyridine structures. Results showed that these compounds could significantly reduce biofilm formation by pathogenic bacteria, which is crucial for developing new antibacterial strategies .

Data Table: Biological Activity Overview

Biological ActivityObserved EffectReference
Enzyme InhibitionSignificant inhibition of target enzymes
Antimicrobial ActivityEffective against various bacterial strains
Antiparasitic ActivityPotent against Trypanosoma brucei
Antibiofilm ActivityReduced biofilm formation

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-(Aminomethyl)-N,N-dimethylpyridin-2-amine dihydrochloride, and how can purity be optimized?

  • Methodology : The compound is typically synthesized via reductive amination of a pyridine derivative followed by HCl salt formation. Key steps include:

  • Intermediate purification : Use column chromatography with silica gel (eluent: dichloromethane/methanol gradients) to isolate intermediates.
  • Salt formation : React the free base with concentrated HCl in ethanol under reflux, followed by recrystallization from ethanol/ether mixtures to enhance purity .
  • Purity validation : Confirm via HPLC (C18 column, 0.1% TFA in water/acetonitrile mobile phase) and NMR (DMSO-d₆, δ 2.2–3.1 ppm for dimethylamine protons) .

Q. How do hygroscopic properties impact storage and handling of this compound?

  • Methodology :

  • Storage : Store in airtight containers under nitrogen at –20°C to minimize hydrolysis and oxidation. Desiccants like silica gel should be included .
  • Handling : Use gloveboxes or controlled humidity environments (<30% RH) during weighing. Pre-dry glassware at 120°C to avoid water absorption .

Q. What analytical methods are most reliable for structural confirmation?

  • Methodology :

  • Mass spectrometry (MS) : ESI-MS in positive ion mode to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 168.1 for the free base) .
  • FT-IR : Key peaks include N–H stretches (3300–3500 cm⁻¹) and C–N vibrations (1250–1350 cm⁻¹) .
  • Chloride ion verification : Conduct silver nitrate precipitation tests (white AgCl precipitate) or ion chromatography .

Advanced Research Questions

Q. How can regioselectivity challenges in the amination step be addressed computationally?

  • Methodology :

  • DFT calculations : Use Gaussian09 with B3LYP/6-311+G(d,p) basis sets to model reaction pathways. Focus on transition-state energies to predict regioselectivity between pyridine C-2 and C-4 positions .
  • Solvent effects : Simulate polar aprotic solvents (e.g., DMF) to stabilize charged intermediates, favoring C-2 amination .

Q. What strategies mitigate batch-to-batch variability in dihydrochloride salt crystallization?

  • Methodology :

  • Crystallization optimization : Use anti-solvent techniques (e.g., dropwise ether addition to ethanolic HCl solutions) with controlled cooling rates (1–2°C/min) .
  • Polymorphism screening : Perform X-ray powder diffraction (XRPD) to identify stable polymorphs. Adjust pH (4.5–5.5) to favor monodisperse crystal growth .

Q. How does this compound interact with biological targets (e.g., enzymes or receptors) in mechanistic studies?

  • Methodology :

  • Docking studies : Use AutoDock Vina to model binding to amine-sensitive targets (e.g., histamine receptors). Pay attention to the protonated amine’s electrostatic interactions with acidic residues .
  • Kinetic assays : Monitor enzyme inhibition via UV-Vis spectroscopy (e.g., horseradish peroxidase inhibition at λ = 450 nm) under varying pH (6.0–8.0) to assess protonation-dependent activity .

Q. What are the best practices for resolving contradictory solubility data in aqueous vs. organic solvents?

  • Methodology :

  • Solubility profiling : Use shake-flask method with HPLC quantification. For aqueous solutions, adjust ionic strength (0.1–1.0 M NaCl) to mimic physiological conditions. For organic solvents, test DMSO, ethanol, and acetonitrile at 25°C and 37°C .
  • Contradiction analysis : Cross-validate with DSC/TGA to detect hydrate formation, which may artificially reduce organic solvent solubility .

Methodological Notes

  • Safety : Always handle in fume hoods due to hygroscopicity and HCl release upon decomposition .
  • Data validation : Cross-reference with USP/PhEur protocols for amine hydrochloride validation (e.g., sulfated ash ≤1.0 mg/g) .

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